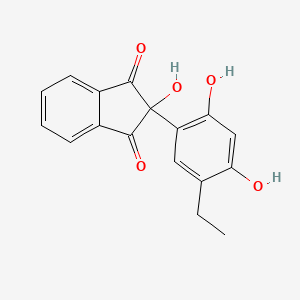
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring bound to a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione typically involves the reaction of benzene-1,2-diamine with sulfinylbis[(2,4-dihydroxyphenyl)-methanethione] in methanol under reflux conditions for 3-4 hours . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound
科学的研究の応用
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of heat shock protein HSP90-alpha by binding to its N-terminal ATP binding domain . This interaction disrupts the protein’s function, leading to downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
- 4-(1,3-Benzodioxol-5-yl)-5-(5-Ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid
- 2-(2,4-Dihydroxyphenyl)-1H-benzimidazole analogues
Uniqueness
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and interact with molecular targets sets it apart from other similar compounds.
特性
CAS番号 |
63182-97-8 |
|---|---|
分子式 |
C17H14O5 |
分子量 |
298.29 g/mol |
IUPAC名 |
2-(5-ethyl-2,4-dihydroxyphenyl)-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C17H14O5/c1-2-9-7-12(14(19)8-13(9)18)17(22)15(20)10-5-3-4-6-11(10)16(17)21/h3-8,18-19,22H,2H2,1H3 |
InChIキー |
LZCFTTHLBREUIE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1O)O)C2(C(=O)C3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



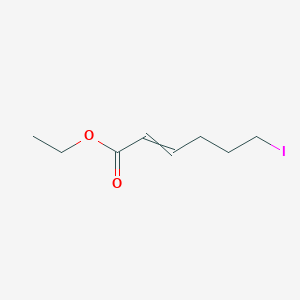
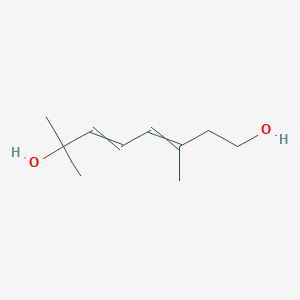

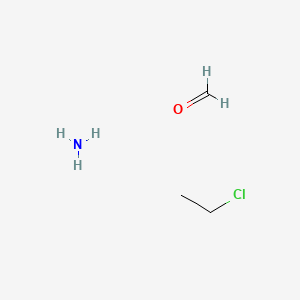


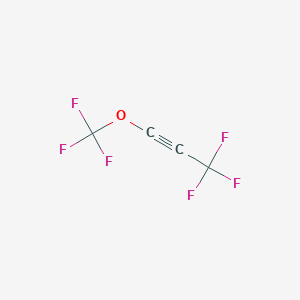
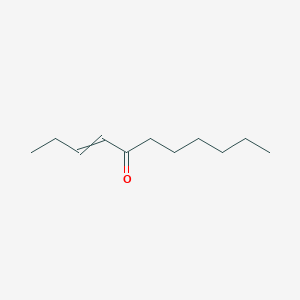

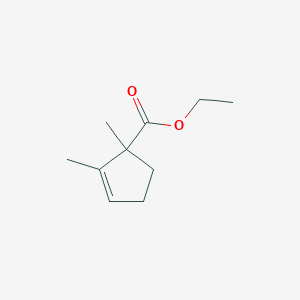
methyl}benzene](/img/structure/B14498725.png)
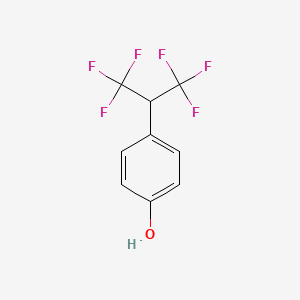
![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
